(8-Methoxy-6-methyl-9-oxo-9H-xanthen-4-yl)acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(8-Methoxy-6-methyl-9-oxo-9H-xanthen-4-yl)acetic acid is a chemical compound with the molecular formula C16H12O4 It is a derivative of xanthene, a tricyclic aromatic compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (8-Methoxy-6-methyl-9-oxo-9H-xanthen-4-yl)acetic acid typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 8-methoxy-6-methyl-9-oxo-9H-xanthene with acetic anhydride in the presence of a catalyst such as sulfuric acid. The reaction is carried out at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain high-purity this compound .
Chemical Reactions Analysis
Types of Reactions
(8-Methoxy-6-methyl-9-oxo-9H-xanthen-4-yl)acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the compound into alcohol derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the xanthene ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohol derivatives.
Substitution: Halogenated xanthene derivatives.
Scientific Research Applications
Chemistry
In chemistry, (8-Methoxy-6-methyl-9-oxo-9H-xanthen-4-yl)acetic acid is used as a precursor for the synthesis of various xanthene derivatives.
Biology
The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties. Researchers explore its interactions with biological macromolecules and its effects on cellular processes .
Medicine
In medicine, this compound and its derivatives are studied for their potential therapeutic applications. These include their use as anti-inflammatory agents and their ability to inhibit specific enzymes involved in disease pathways .
Industry
Industrially, the compound is used in the production of dyes and pigments. Its unique structural features make it suitable for applications in the textile and printing industries .
Mechanism of Action
The mechanism of action of (8-Methoxy-6-methyl-9-oxo-9H-xanthen-4-yl)acetic acid involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity .
Comparison with Similar Compounds
Similar Compounds
- 8-Hydroxy-1-methoxy-6-methyl-9-oxo-9H-xanthene-3-carboxylic acid
- 2-(8-Methyl-9-oxo-9H-xanthen-4-yl)acetic acid
- Methyl 2-hydroxy-8-methoxy-6-methyl-9-oxo-9H-xanthene-1-carboxylate
Uniqueness
(8-Methoxy-6-methyl-9-oxo-9H-xanthen-4-yl)acetic acid is unique due to its specific substitution pattern on the xanthene ring. The presence of the methoxy and methyl groups, along with the acetic acid moiety, imparts distinct chemical and biological properties to the compound. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
CAS No. |
88521-82-8 |
---|---|
Molecular Formula |
C17H14O5 |
Molecular Weight |
298.29 g/mol |
IUPAC Name |
2-(8-methoxy-6-methyl-9-oxoxanthen-4-yl)acetic acid |
InChI |
InChI=1S/C17H14O5/c1-9-6-12(21-2)15-13(7-9)22-17-10(8-14(18)19)4-3-5-11(17)16(15)20/h3-7H,8H2,1-2H3,(H,18,19) |
InChI Key |
GGBZJVPTTUIBDQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C(=C1)OC)C(=O)C3=CC=CC(=C3O2)CC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.